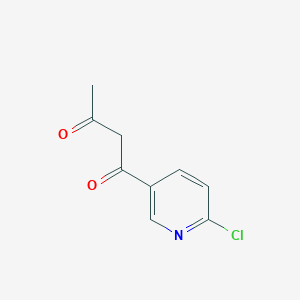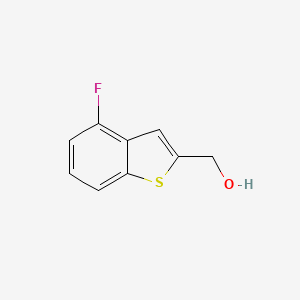
(4-Fluoro-1-benzothiophen-2-yl)methanol
Descripción general
Descripción
(4-Fluoro-1-benzothiophen-2-yl)methanol, also known as 4-FBT, is a synthetic organic compound that has been studied for its potential applications in the field of medicinal chemistry. 4-FBT is a benzothiophene derivative and has been the subject of numerous research studies due to its unique properties and potential uses.
Aplicaciones Científicas De Investigación
Organofluorine Chemistry
(4-Fluoro-1-benzothiophen-2-yl)methanol: is utilized in organofluorine chemistry due to its fluorinated aromatic structure, which is often sought after for the development of pharmaceuticals and agrochemicals . The presence of the fluorine atom can significantly alter the biological activity of these compounds, making them valuable for drug design and synthesis.
Fluorinated Building Blocks
As a fluorinated alcohol, this compound serves as a building block in the synthesis of more complex fluorinated molecules . Its alcohol group allows for further chemical reactions, such as esterification or etherification, leading to a wide range of derivatives with potential applications in material science and medicinal chemistry.
Analytical Chemistry
In analytical chemistry, (4-Fluoro-1-benzothiophen-2-yl)methanol can be used as a standard or reagent in chromatographic methods for the detection and quantification of similar structures within complex mixtures . Its unique spectral properties enable precise measurements in various analytical techniques.
Biopharma Production
This compound may play a role in the production of biopharmaceuticals, where it could be involved in the synthesis of intermediates or as a modifier of biological molecules . Its ability to introduce fluorine atoms into other compounds is particularly useful in this field.
Fluorination and Fluoroalkylation Reagents
The compound’s reactivity makes it suitable for use as a reagent in fluorination and fluoroalkylation reactions . These reactions are important for introducing fluorine-containing groups into organic molecules, which can enhance their properties, such as stability, lipophilicity, and metabolic resistance.
Mecanismo De Acción
Biochemical Pathways:
Without specific data, we can’t pinpoint exact pathways affected by this compound. Benzothiophene derivatives have been associated with various biological activities, including anti-tumor, antibacterial, and anti-viral effects . These activities may involve interference with specific cellular pathways, such as cell cycle regulation, apoptosis, or DNA repair.
Action Environment:
Environmental factors, such as pH, temperature, and the presence of other molecules, can influence the compound’s stability, efficacy, and interactions. For example, pH variations may affect solubility and bioavailability.
: Miao, Y.-h., Hu, Y.-h., Yang, J., Liu, T., Sun, J., & Wang, X.-j. (2019). Natural source, bioactivity, and synthesis of benzofuran derivatives. RSC Advances, 9, 27510–27540. Read more
Propiedades
IUPAC Name |
(4-fluoro-1-benzothiophen-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FOS/c10-8-2-1-3-9-7(8)4-6(5-11)12-9/h1-4,11H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHVHHZXYVVURV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=C(SC2=C1)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluoro-1-benzothiophen-2-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Spiro[2.4]heptan-1-amine](/img/structure/B1394498.png)
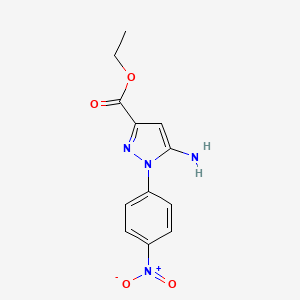



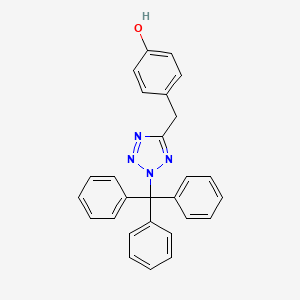

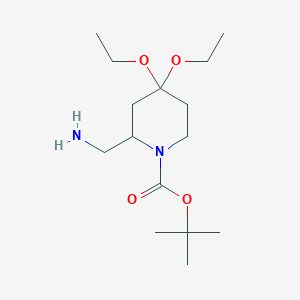
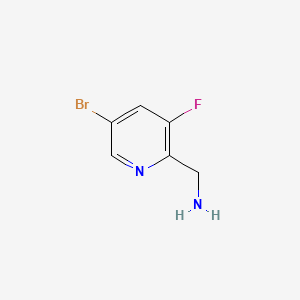
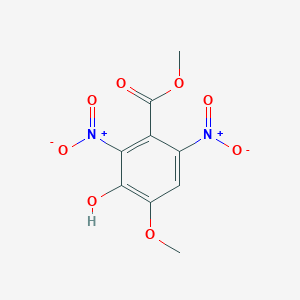
![2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid](/img/structure/B1394515.png)
